molecular formula C9H22Pb B13788381 Butyldiethylmethylplumbane CAS No. 65122-13-6

Butyldiethylmethylplumbane

Cat. No.: B13788381
CAS No.: 65122-13-6
M. Wt: 337 g/mol
InChI Key: JXFNFRYAEPSEGH-UHFFFAOYSA-N
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Description

Butyldiethylmethylplumbane is an organolead compound with the molecular formula C₉H₂₂Pb It is a derivative of plumbane, where the lead atom is bonded to butyl, diethyl, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of butyldiethylmethylplumbane typically involves the reaction of lead(II) acetate with butyl, diethyl, and methyl Grignard reagents. The reaction is carried out under an inert atmosphere to prevent oxidation and is usually performed in a solvent such as diethyl ether. The reaction conditions include maintaining a low temperature to control the reactivity of the Grignard reagents and to ensure the selective formation of the desired organolead compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require stringent control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product. Additionally, safety measures must be in place to handle the toxic nature of lead compounds.

Chemical Reactions Analysis

Types of Reactions

Butyldiethylmethylplumbane can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form lead oxides and other oxidation products.

    Reduction: It can be reduced to form lower oxidation state lead compounds.

    Substitution: The butyl, diethyl, or methyl groups can be substituted with other organic groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like halides or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Lead oxides and other lead-containing compounds.

    Reduction: Lower oxidation state lead compounds.

    Substitution: New organolead compounds with different organic groups.

Scientific Research Applications

Butyldiethylmethylplumbane has several applications in scientific research, including:

    Chemistry: Used as a precursor for the synthesis of other organolead compounds.

    Biology: Studied for its potential effects on biological systems, although its toxicity limits its use.

    Medicine: Limited applications due to toxicity, but studied for its interactions with biological molecules.

    Industry: Potential use in the development of lead-based materials and catalysts.

Mechanism of Action

The mechanism by which butyldiethylmethylplumbane exerts its effects involves the interaction of the lead atom with various molecular targets. Lead can form strong bonds with sulfur, oxygen, and nitrogen atoms in biological molecules, disrupting their normal function. This can lead to the inhibition of enzyme activity, disruption of cellular processes, and toxicity.

Comparison with Similar Compounds

Similar Compounds

    Tetraethyllead: Another organolead compound used as an anti-knock agent in gasoline.

    Trimethyllead chloride: Used in organic synthesis and as a reagent in chemical reactions.

Uniqueness

Butyldiethylmethylplumbane is unique due to its specific combination of butyl, diethyl, and methyl groups bonded to the lead atom. This unique structure imparts distinct chemical properties and reactivity compared to other organolead compounds.

Properties

CAS No.

65122-13-6

Molecular Formula

C9H22Pb

Molecular Weight

337 g/mol

IUPAC Name

butyl-diethyl-methylplumbane

InChI

InChI=1S/C4H9.2C2H5.CH3.Pb/c1-3-4-2;2*1-2;;/h1,3-4H2,2H3;2*1H2,2H3;1H3;

InChI Key

JXFNFRYAEPSEGH-UHFFFAOYSA-N

Canonical SMILES

CCCC[Pb](C)(CC)CC

Origin of Product

United States

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